molecular formula C10H8ClF3O B1641318 3-(4-(Trifluoromethyl)phenyl)propanoyl chloride

3-(4-(Trifluoromethyl)phenyl)propanoyl chloride

Cat. No. B1641318
M. Wt: 236.62 g/mol
InChI Key: MDELJVDHQMSUNE-UHFFFAOYSA-N
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Patent
US09409895B2

Procedure details

A stirred solution of 3-(4-(trifluoromethyl)phenyl)propanoic acid (500 mg, 2.292 mmol) in thionyl chloride was allowed to reflux for 2 hours and concentrated under reduced pressure to afford the crude title product.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][C:11](O)=[O:12])=[CH:5][CH:4]=1.S(Cl)([Cl:18])=O>>[F:1][C:2]([F:15])([F:14])[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][C:11]([Cl:18])=[O:12])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC(C1=CC=C(C=C1)CCC(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)CCC(=O)Cl)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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